molecular formula C20H18ClN3O3S B5195000 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B5195000
M. Wt: 415.9 g/mol
InChI Key: HPFVZLXXZYIHOV-UHFFFAOYSA-N
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Description

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide, also known as Celecoxib, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used for the treatment of pain, inflammation, and fever. Celecoxib belongs to the class of drugs known as COX-2 inhibitors, which selectively inhibit the cyclooxygenase-2 enzyme, thereby reducing inflammation and pain without affecting the cyclooxygenase-1 enzyme, which is responsible for the production of protective prostaglandins in the stomach and kidneys.

Mechanism of Action

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide selectively inhibits the cyclooxygenase-2 enzyme, which is responsible for the production of prostaglandins that cause pain and inflammation. By inhibiting the cyclooxygenase-2 enzyme, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide reduces inflammation and pain without affecting the cyclooxygenase-1 enzyme, which is responsible for the production of protective prostaglandins in the stomach and kidneys.
Biochemical and Physiological Effects:
4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has been shown to have various biochemical and physiological effects, including reducing inflammation, inducing apoptosis, inhibiting angiogenesis, reducing oxidative stress, and improving endothelial function. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has also been shown to have analgesic, antipyretic, and anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has several advantages for lab experiments, including its high potency, selectivity, and specificity for the cyclooxygenase-2 enzyme. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide is also relatively easy to synthesize and has a long half-life, which allows for sustained drug exposure in animal models. However, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide also has some limitations for lab experiments, including its potential for off-target effects and its limited solubility in water.

Future Directions

There are several future directions for the research and development of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide, including the development of more potent and selective COX-2 inhibitors, the investigation of the potential therapeutic applications of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide in other diseases, such as Parkinson's disease and multiple sclerosis, and the development of new drug delivery systems to improve the bioavailability and pharmacokinetics of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide. Additionally, the investigation of the potential side effects and toxicities of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide in animal models and clinical trials is also an important area of future research.

Synthesis Methods

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide can be synthesized using various methods, including the Ullmann reaction, the Suzuki coupling reaction, and the Buchwald-Hartwig cross-coupling reaction. The most common method for the synthesis of 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide is the Buchwald-Hartwig cross-coupling reaction, which involves the reaction of 4-bromo-3-trifluoromethylphenylsulfonamide with 4-chloroaniline in the presence of a palladium catalyst and a base.

Scientific Research Applications

4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and cardiovascular disease. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and inhibiting angiogenesis. 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has also been shown to reduce the risk of Alzheimer's disease by reducing inflammation and oxidative stress in the brain. Additionally, 4-({[(4-chlorophenyl)amino]carbonyl}amino)-N-(4-methylphenyl)benzenesulfonamide has been shown to have cardioprotective effects by reducing inflammation and improving endothelial function.

properties

IUPAC Name

1-(4-chlorophenyl)-3-[4-[(4-methylphenyl)sulfamoyl]phenyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClN3O3S/c1-14-2-6-18(7-3-14)24-28(26,27)19-12-10-17(11-13-19)23-20(25)22-16-8-4-15(21)5-9-16/h2-13,24H,1H3,(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFVZLXXZYIHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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